Titanocene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Canonical SMILES

Cytotoxic Activity

Early studies showed promising results, with titanocene dichloride (Cp2TiCl2) exhibiting cytotoxicity (the ability to kill cells) against various cancer cell lines []. However, further clinical trials revealed insufficient efficacy, leading to the abandonment of Cp2TiCl2 as a standalone therapy [].

Exploring Derivatives

Despite the initial setbacks, researchers continue to explore the potential of titanocene by modifying its structure. The focus lies on developing derivatives with improved potency and reduced side effects compared to traditional platinum-based anticancer drugs. These modifications involve substituting the chloride ligands with other functional groups, such as fluorides or carbenes, and attaching targeting moieties that selectively deliver the drug to cancer cells [, ].

Delivery Strategies

Another area of research involves developing strategies to deliver titanocene effectively to tumor sites. This includes incorporating titanocene into nanoparticles or attaching it to biocompatible carriers like liposomes. These approaches aim to improve drug delivery, reduce systemic side effects, and potentially enhance the therapeutic efficacy of titanocene [].

Beyond Cancer

While research primarily focuses on cancer therapy, titanocene also shows promise in other areas of scientific investigation. For example, studies suggest its potential for treating bone diseases by incorporating it into bone implants or developing it into anti-inflammatory drugs [].

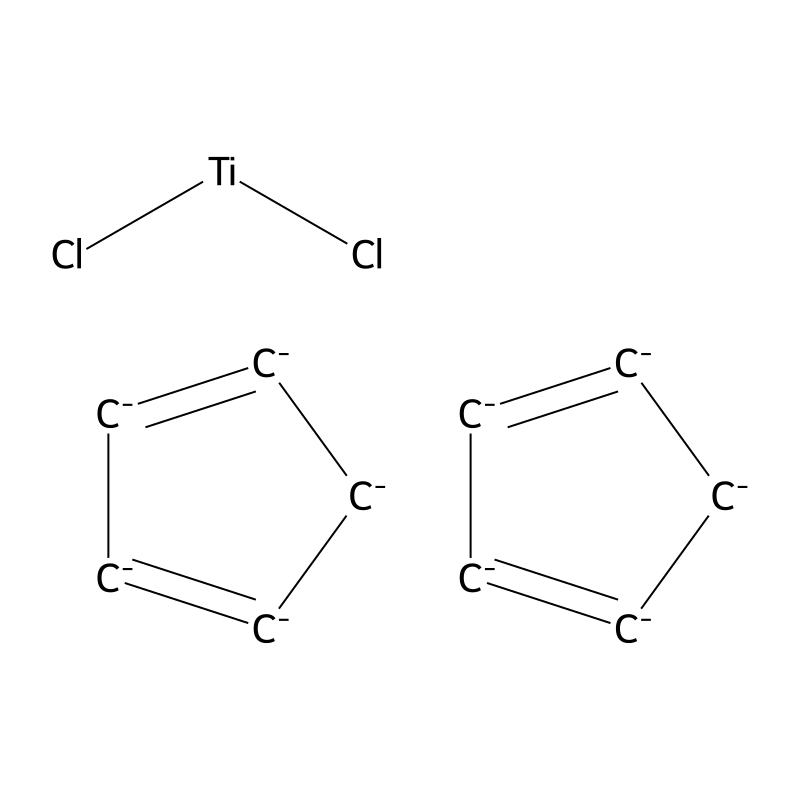

Titanocene refers to a class of organometallic compounds that contain titanium, typically in a low oxidation state, coordinated to cyclopentadienyl ligands. The most notable member of this family is Titanocene dichloride, with the chemical formula or , where represents the cyclopentadienyl anion. Titanocene complexes are characterized by their ability to participate in various

Titanocene dichloride is air and moisture sensitive and can react to release hydrogen chloride gas, which is corrosive and toxic. It is also considered a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. Proper handling techniques and safety precautions are crucial when working with titanocenes [].

Titanocene complexes exhibit remarkable reactivity, particularly in catalyzing reactions involving silicon-hydrogen bonds, as well as various carbon-centered radical reactions. They can facilitate:

- Aza-Friedel–Crafts reactions: Titanocene complexes can promote selective three-component reactions involving indoles and aldehydes, showcasing their utility in synthesizing complex organic molecules .

- Homolytic bond cleavages: These compounds can induce bond cleavages leading to diverse reaction pathways .

- Reductive umpolung reactions: Titanocene derivatives can enable transformations that invert the polarity of functional groups, expanding synthetic possibilities .

Research into the biological activity of titanocene compounds has revealed potential applications in medicinal chemistry. Titanocene dichloride has been studied for its antitumor properties, showing efficacy against various cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species and interference with cellular signaling pathways, although further studies are needed to fully elucidate these mechanisms.

The synthesis of titanocene compounds typically involves several methods:

- Direct synthesis from titanium precursors: Titanocene dichloride can be synthesized by reacting titanium tetrachloride with cyclopentadiene under controlled conditions.

- Modification of existing titanocene complexes: Various functional groups can be introduced through ligand substitution or modification strategies to tailor the reactivity and selectivity of titanocene derivatives.

- Reactions with organosilicon compounds: Titanocene complexes can also be synthesized through reactions with silanes, leading to derivatives that exhibit unique catalytic properties .

Titanocene compounds have a wide range of applications:

- Catalysis: They serve as effective catalysts in organic synthesis, particularly in reactions involving carbon-centered radicals and silicon-hydrogen bond activation.

- Materials Science: Due to their unique electronic properties, titanocenes are explored for use in developing new materials, including polymers and nanocomposites.

- Medicinal Chemistry: The antitumor activity of titanocene dichloride positions it as a candidate for further development in cancer therapeutics.

Studies on the interactions of titanocene complexes with other molecules have provided insights into their catalytic mechanisms and biological activities. For instance, research has shown that titanocene derivatives can interact with various substrates through coordination, leading to enhanced reactivity in catalysis . Moreover, investigations into their interactions with biological targets have highlighted potential pathways for therapeutic applications .

Titanocene's unique properties can be contrasted with other organometallic compounds. Below is a comparison with similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Zirconocene | Similar structure but different reactivity | Often less reactive than titanocenes |

| Ferrocene | Contains iron instead of titanium | Exhibits distinct electronic properties due to iron |

| Chromocene | Contains chromium | Less studied; different catalytic profiles |

| Molybdocene | Contains molybdenum | Unique reactivity patterns compared to titanocenes |

Titanocene's ability to activate silicon-hydrogen bonds and its specific catalytic pathways set it apart from these similar compounds, making it a subject of ongoing research and application development.

Nucleophilic substitution remains a cornerstone for modifying titanocene’s coordination sphere, particularly for replacing labile chloride ligands with oxygen- or phosphorus-based groups. This method capitalizes on titanium’s high oxophilicity, which drives the replacement of weaker Ti–Cl bonds (ΔHf298 = 494 kJ/mol) with stronger Ti–O bonds (ΔHf298 = 662 kJ/mol) [2].

Carboxylate Ligand Incorporation

A prominent example involves the synthesis of titanocene(IV) dicarboxylates. By reacting titanocene dichloride ([Cp₂TiCl₂]) with sodium carboxylates in isopropanol-water mixtures, chloride ligands are selectively displaced. For instance, sodium salts of phosphino carboxylates ([PPh₂-R-CO₂Na], where R = −CH₂− or −4-C₆H₄−) react with [Cp₂TiCl₂] to yield [(η⁵-C₅H₅)₂Ti{OC(O)RPPh₂}₂] [3]. This method avoids the need for pre-formed Grignard reagents and achieves yields exceeding 60% under mild conditions [3]. Structural analysis of these complexes reveals monodentate carboxylate coordination, as evidenced by Ti–O bond lengths of 1.957–1.962 Å and elongated C–O bonds for non-coordinated oxygen atoms (3.460–3.486 Å) [3].

Phosphino Carboxylate Systems

The introduction of bifunctional ligands, such as phosphino carboxylates, enables simultaneous coordination to titanium and secondary metals like gold. For example, treating [(η⁵-C₅H₅)₂Ti{OC(O)CH₂PPh₂}₂] with [AuCl(tht)] yields heterometallic complexes [(η⁵-C₅H₅)₂Ti{OC(O)CH₂PPh₂AuCl}₂], where gold(I) centers coordinate via phosphorus atoms [3]. This modular approach preserves titanocene’s structural integrity while introducing redox-active auxiliary metals, broadening catalytic applications [3].

Reductive Elimination Strategies in Titanocene Synthesis

Reductive elimination techniques are pivotal for generating titanocene(III) intermediates, which facilitate radical-based cyclizations and cross-couplings. These methods often employ manganese or zinc as stoichiometric reductants to access low-valent titanium species.

Titanocene(III)-Mediated Radical Cyclizations

A landmark application involves Cp₂TiCl-catalyzed cyclizations of epoxypolyenes to construct terpenoid skeletons. For example, epoxypolyene 7 undergoes cyclization in the presence of Cp₂TiCl₂ and Mn dust in tetrahydrofuran (THF), yielding tricyclic meroterpene 5 with 43% efficiency [1]. The reaction proceeds via a titanocene(III)-mediated radical cascade, forming three trans-fused six-membered rings and six stereocenters in one step [1]. Critical to this process is the controlled fragmentation of β-acetoxy radicals, which selectively generates endocyclic alkenes (e.g., C12–C13 in 5) rather than exocyclic isomers [1].

Barbier-Type Allylation Reactions

Titanocene(III) also catalyzes Barbier-type couplings between α,β-unsaturated aldehydes and allylic halides. For instance, aldehydes 11–12 react with farnesyl chloride (13) in THF, yielding polyene alcohols with 60% efficiency [1]. This method bypasses the need for pre-formed organometallic reagents, as the in situ-generated titanium radicals mediate both single-electron transfer and carbon-carbon bond formation [1].

Asymmetric Induction in Chiral Titanocene Complexes

Asymmetric synthesis of titanocene derivatives leverages chiral auxiliaries and stereoselective catalysis to control absolute configurations at titanium-bound centers.

Copper-Catalyzed Stereoselective Additions

The Cu-catalyzed addition of Grignard reagents to isoprene monoxide (16) exemplifies enantioselective synthesis. For example, aryl Grignard derivatives of bromides 14–15 add to 16 with 95% E-selectivity, producing allylic alcohols 20 [1]. Subsequent oxidation yields aldehydes 11–12, which serve as precursors for polyene epoxides [1]. This step’s stereochemical fidelity is critical for downstream cyclizations, as misconfigured intermediates would propagate errors into final products.

Bioinspired Radical Cyclizations

Cp₂TiCl-catalyzed cyclizations of epoxypolyenes 7–8 achieve complete regio- and stereocontrol, forming meroterpenoids 5–6 with six contiguous stereocenters [1]. The titanium center’s chiral environment, dictated by cyclopentadienyl ligands and carboxylate substituents, directs radical recombination trajectories. For instance, cyclization of 8 yields 6 with 35% efficiency and no detectable diastereomers [1].

Half-titanocene catalysts, featuring a single cyclopentadienyl ligand coordinated to titanium, represent one of the most important classes of single-site polymerization catalysts. These complexes typically adopt the general formula CpTiX2L, where Cp represents a cyclopentadienyl or substituted cyclopentadienyl group, X denotes halide ligands, and L represents an ancillary ligand such as aryloxide, ketimide, or other donor groups [1] [2].

The mechanistic pathway for olefin polymerization by half-titanocene catalysts follows a well-established coordination-insertion mechanism. Upon activation with methylaluminoxane or other cocatalysts, the precatalyst undergoes alkylation and chloride abstraction to generate the catalytically active cationic species. The active catalyst features a coordinatively unsaturated titanium center that can readily bind olefin substrates [1] [3].

The polymerization cycle begins with olefin coordination to the vacant coordination site of the cationic titanium center. This coordination step is followed by insertion of the coordinated olefin into the titanium-carbon bond of the growing polymer chain. The insertion process proceeds through a four-membered transition state, with the energy barrier for this step typically ranging from 38-55 kilojoules per mole, depending on the specific catalyst structure and reaction conditions [4] [5].

Half-titanocene catalysts demonstrate remarkable versatility in their ability to polymerize various olefin substrates. Ethylene polymerization using these catalysts proceeds with exceptional activity, often exceeding 10,000 kilograms of polymer per mole of titanium per hour under optimized conditions [3]. The ketimide-modified half-titanocene complex tert-butylcyclopentadienyl titanium dichloride bis(tert-butyl)ketimide exhibits particularly high activity, achieving 10,260 kilograms of polymer per mole of titanium per hour at 25 degrees Celsius [3].

The molecular weight of polymers produced by half-titanocene catalysts can be controlled through various parameters, including polymerization temperature, monomer concentration, and catalyst structure. Higher molecular weights are generally achieved at lower temperatures due to reduced chain transfer rates. The molecular weights typically range from 150,000 to 800,000 grams per mole, with polydispersity indices between 1.4 and 2.8 [1] [3].

Chain transfer mechanisms in half-titanocene catalyzed polymerization primarily involve beta-hydrogen elimination processes. The polymer chain terminates through abstraction of a beta-hydrogen from the growing chain, resulting in the formation of vinyl-terminated polymer chains and regeneration of the titanium hydride species [1] [6]. This process competes with chain propagation and ultimately determines the molecular weight of the resulting polymer.

The influence of ancillary ligands on catalytic performance is profound. Aryloxide ligands generally provide moderate activity and good thermal stability, while ketimide ligands often result in higher activities and improved comonomer incorporation capabilities [2] [3]. The steric and electronic properties of these ligands significantly affect both the catalyst activation process and the subsequent polymerization behavior.

Stereoregular Polypropylene Production via C2-Symmetric Titanocenes

C2-symmetric titanocene catalysts represent a breakthrough in the field of stereoregular polymer synthesis, enabling the production of highly isotactic polypropylene with exceptional stereoregularity and thermal properties. These catalysts feature two equivalent coordination sites related by a C2 symmetry axis, which imparts identical stereochemical preferences for propylene insertion at both sites [7] [8].

The most successful C2-symmetric titanocene catalysts employ bridged bis(indenyl) ligand architectures, typically featuring dimethylsilyl or diphenylmethyl bridging groups. The silyl-bridged complexes, such as dimethylsilyl bis(2-methylindenyl) titanium dichloride, demonstrate remarkable isospecificity, producing polypropylene with isotactic pentad contents exceeding 97 percent [8] [1].

The stereoregularity of polypropylene produced by C2-symmetric titanocenes is primarily controlled by the enantiomorphic site control mechanism. The chiral environment created by the bridged ligand system enforces a specific enantioface selectivity for propylene coordination and insertion. This results in the preferential formation of isotactic polymer chains, where consecutive methyl groups adopt the same stereochemical configuration [7] [9].

Recent advances in C2-symmetric titanocene design have focused on the introduction of additional substituents to enhance both activity and stereoselectivity. The incorporation of methoxy groups at the 7-position of the indenyl rings, combined with aryl substitution at the 4-position, has led to exceptionally active catalysts. The dimethylsilyl bis(2-methyl-4-(3,5-di-tert-butylphenyl)-7-methoxyindenyl) titanium dichloride system achieves activities of 5,800 kilograms of polypropylene per mole of titanium per hour while maintaining isotactic pentad contents of 98 percent [1].

The thermal properties of polypropylene produced by advanced C2-symmetric titanocenes are outstanding, with melting points reaching 170 degrees Celsius directly from the reactor without annealing. This exceptional thermal performance results from the high degree of stereoregularity achieved by these catalysts, which enables extensive crystallization and the formation of highly ordered polymer structures [1] [8].

Molecular weight control in C2-symmetric titanocene systems is achieved through careful optimization of polymerization conditions and catalyst structure. The molecular weights typically range from 125,000 to 320,000 grams per mole, with the specific values depending on the steric environment around the titanium center and the polymerization temperature [1] [8].

The influence of bridging group architecture on catalytic performance is significant. Dimethylsilyl bridges generally provide higher activities compared to diphenylmethyl bridges, likely due to the increased flexibility and reduced steric hindrance of the silyl linkage. The bridge also affects the dihedral angle between the indenyl rings, which in turn influences the stereochemical control and activity of the catalyst [10] [8].

Substitution patterns on the indenyl rings profoundly impact both activity and stereoselectivity. Methyl substitution at the 2-position enhances isospecificity by increasing the steric differentiation between the two coordination sites. Additional substitution at the 4- and 5-positions can further improve performance, with bulky substituents generally leading to higher stereoselectivity at the expense of some activity [8] [1].

Role of Counterions in Catalyst Activation and Deactivation Pathways

The activation of titanocene precatalysts to generate catalytically active species is fundamentally dependent on the nature of the counterion and the specific activation protocol employed. The counterion not only facilitates the formation of the active cationic species but also significantly influences the subsequent catalytic performance, stability, and deactivation pathways [11] [12].

Methylaluminoxane remains the most widely used cocatalyst for titanocene activation, functioning through multiple mechanisms simultaneously. The activation process involves initial alkylation of the titanium center, followed by chloride abstraction to generate the active cationic species. The resulting ion pair consists of the cationic titanium alkyl species and a methylaluminoxane-derived anion [11] [12].

The structure and composition of methylaluminoxane significantly affect the activation efficiency and catalyst performance. Traditional methylaluminoxane requires high aluminum-to-titanium ratios, typically ranging from 1,000 to 10,000, to achieve optimal activity. This requirement stems from the need to generate sufficient concentrations of the active AlMe2+ species, which are responsible for titanium alkylation and chloride abstraction [12] [13].

The nature of the counterion profoundly influences the ion pair tightness, which directly affects catalytic activity. Tight ion pairs result in reduced activity due to the strong electrostatic interaction between the cationic titanium center and the anionic counterion, which impedes olefin coordination and insertion. Conversely, loose ion pairs exhibit higher activities but may suffer from reduced stability [12] [13].

Advanced activation systems employing discrete borate anions, such as trityl tetrakis(pentafluorophenyl)borate, have demonstrated superior performance compared to traditional methylaluminoxane systems. These activators generate well-defined ion pairs with reduced ion pair tightness, resulting in enhanced catalytic activities. The two-step activation protocol involving initial alkylation with triisobutylaluminum followed by chloride abstraction with borate activators achieves moderate to high activities while maintaining good catalyst stability [1] [12].

The most effective activation strategy involves the use of pre-alkylated titanocene dimethyl complexes in combination with borate activators. This approach eliminates the need for in situ alkylation and provides direct access to the active cationic species. Such systems demonstrate exceptional activities, often exceeding 5,000 kilograms of polymer per mole of titanium per hour, representing the highest performance reported for titanium-based metallocene catalysts [1] [12].

Catalyst deactivation pathways are intimately linked to the nature of the counterion and the stability of the resulting ion pair. The primary deactivation mechanisms include reduction of the titanium center, dimerization of active species, and reaction with impurities such as oxygen and moisture. The presence of appropriate counterions can stabilize the active species against these deactivation processes [14] [12].

The role of scavengers in catalyst activation and stabilization is crucial for maintaining high catalytic activity over extended periods. Alkylaluminum compounds such as triisobutylaluminum serve dual functions as alkylating agents and scavengers for protic impurities. The optimal scavenger concentration balances the need for impurity removal with the avoidance of excessive reduction of the active titanium species [12] [1].

Recent computational studies have provided detailed insights into the energetics of catalyst activation and the role of different counterions. The formation of contact ion pairs versus outer-sphere ion pairs significantly affects the activation energy for olefin insertion, with outer-sphere ion pairs generally exhibiting lower barriers and higher catalytic activities [13] [12].

The temperature dependence of catalyst activation and deactivation processes reveals complex relationships between ion pair dynamics and catalytic performance. At lower temperatures, the equilibrium between different ion pair structures shifts toward more stable configurations, often resulting in improved catalyst longevity at the expense of some activity. Conversely, higher temperatures favor more reactive but less stable ion pair arrangements [12] [13].

Physical Description

Color/Form

Reddish-orange crystalline solid

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.60

Melting Point

289 °C +/- 2 deg

GHS Hazard Statements

H301 (23.19%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (31.88%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Health Hazard